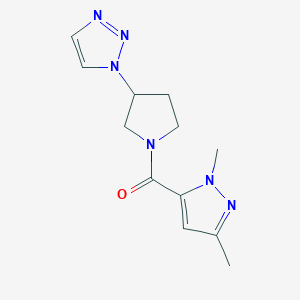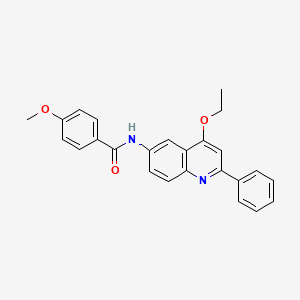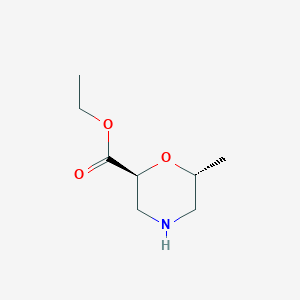
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H16N6O and its molecular weight is 260.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone”, is a heterocyclic compound. Heterocyclic compounds, such as this one, are known for their broad range of chemical and biological properties . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s worth noting that compounds containing a 1,3-diazole ring, such as this one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
It’s known that heterocyclic compounds, such as this one, are in clinical use to treat infectious diseases . They give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Pharmacokinetics
It’s known that 1,3-diazole is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It’s known that compounds containing a 1,3-diazole ring, such as this one, show different biological activities . The specific effects would depend on the biological activity exhibited by the compound.
Action Environment
It’s known that 1,3-diazole is amphoteric in nature, showing both acidic and basic properties , which could potentially be influenced by the pH of the environment.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-9-7-11(16(2)14-9)12(19)17-5-3-10(8-17)18-6-4-13-15-18/h4,6-7,10H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYXIBVZMCKEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![N-(2,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B3015339.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)

![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)
![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B3015348.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B3015349.png)


![methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3015354.png)


